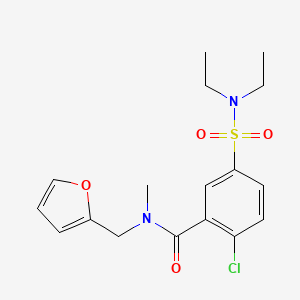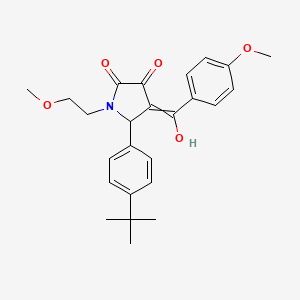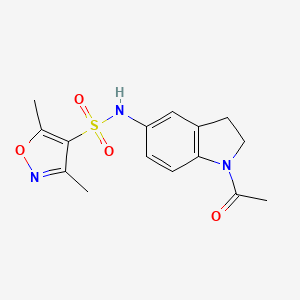![molecular formula C15H22N2O3 B6621236 Methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B6621236.png)
Methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a propanoate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate typically involves the reaction of 3-methoxyphenylpiperazine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is purified by column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as antipsychotic and antimalarial agents.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors in the body, leading to its pharmacological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing the central nervous system. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity and selectivity for specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(4-methoxyphenyl)propionate: Similar structure but lacks the piperazine ring.
4-(3-Methoxyphenyl)piperazine: Similar structure but lacks the propanoate ester group.
3-(4-Methylpiperazin-1-yl)propanoic acid: Similar structure but contains a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate is unique due to the combination of the piperazine ring, methoxyphenyl group, and propanoate ester group. This unique structure contributes to its diverse chemical reactivity and potential pharmacological properties .
Eigenschaften
IUPAC Name |
methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-14-5-3-4-13(12-14)17-10-8-16(9-11-17)7-6-15(18)20-2/h3-5,12H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVHCRTYLVGOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(4-Bromophenyl)-2-oxoethyl] 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6621157.png)

![1-(2-chlorophenyl)-N-[2-(2-ethylanilino)-2-oxoethyl]-6-methyl-4-oxopyridazine-3-carboxamide](/img/structure/B6621165.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-4-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide](/img/structure/B6621175.png)
![2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]quinazolin-4-amine](/img/structure/B6621178.png)
![N'-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide](/img/structure/B6621187.png)
![2-bromo-N-[(4-ethylphenyl)methyl]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B6621191.png)
![N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B6621199.png)



![N-[2-(4-imidazo[2,1-b][1,3]thiazol-6-ylanilino)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B6621240.png)
![N-[4-(diethylamino)phenyl]-2-ethylsulfonylbenzamide](/img/structure/B6621245.png)

